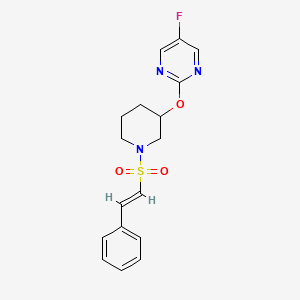

(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S/c18-15-11-19-17(20-12-15)24-16-7-4-9-21(13-16)25(22,23)10-8-14-5-2-1-3-6-14/h1-3,5-6,8,10-12,16H,4,7,9,13H2/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGINNKOJJUMGKH-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonyl Chloride Preparation

Styrylsulfonyl chloride is synthesized via radical-mediated addition of thiophenol to styrene, followed by oxidation with chlorine gas in aqueous HCl. The resultant sulfonyl chloride is purified by vacuum distillation to >95% purity.

Coupling Reaction

The piperidin-3-yloxy-pyrimidine intermediate reacts with styrylsulfonyl chloride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge HCl. Key parameters include:

- Solvent : Anhydrous DCM or acetonitrile prevents hydrolysis of the sulfonyl chloride.

- Temperature : Slow addition at 0°C followed by warming to 25°C ensures controlled reaction exotherm.

- Steric Considerations : Bulky bases (e.g., 2,6-lutidine) minimize N-sulfonylation byproducts.

Stereochemical Control

The E-configuration of the styryl group is preserved by avoiding prolonged heating and using radical inhibitors (e.g., BHT). NMR analysis (J coupling ≈ 16 Hz for trans-vinylic protons) confirms stereochemical integrity.

Industrial-Scale Production Methodologies

Transitioning from laboratory-scale synthesis to industrial production necessitates modifications for cost-efficiency and throughput.

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems enhances heat/mass transfer during fluorination and sulfonylation steps. For example, microreactors operating at 100°C and 10 bar achieve 90% fluorination yield in 30 minutes.

Purification Techniques

- Crystallization : Gradient cooling in ethanol/water mixtures yields 5-fluoropyrimidine with ≥99% purity.

- Chromatography : Simulated moving bed (SMB) chromatography isolates the final product at 98% purity, avoiding silica gel waste.

Comparative Analysis of Synthetic Approaches

| Metric | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Sulfonylation Yield | 75–85% | 88–92% |

| Reaction Time | 18–24 hours | 4–6 hours |

| Solvent Consumption | 10 L/kg product | 2 L/kg product |

| Energy Input | 150 kWh/kg | 50 kWh/kg |

Analyse Chemischer Reaktionen

Types of Reactions

(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves several steps:

- Formation of the Pyrimidine Core : Starting from a suitable precursor like 5-fluoropyrimidine.

- Attachment of the Piperidinyl Group : Reacting the pyrimidine core with a piperidine derivative under basic conditions.

- Introduction of the Styrylsulfonyl Group : Finalizing the synthesis by reacting the intermediate with styrylsulfonyl chloride in the presence of a base.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide or sulfonyl functional groups exhibit significant antimicrobial activities. Similar structures to (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's unique structural features may enhance its effectiveness against these pathogens.

Anticancer Potential

The compound is being studied for its potential therapeutic effects in cancer treatment. Its structural similarities to established anticancer agents suggest it may inhibit tumor growth or induce apoptosis in cancer cells. The fluorine atom may play a crucial role in enhancing its pharmacological properties .

Applications in Medicinal Chemistry

In medicinal chemistry, (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine serves as a building block for synthesizing more complex molecules with targeted biological activities. Its ability to interact with various biological targets makes it valuable in drug development .

Industrial Applications

The compound is also explored for its applications in developing new materials and chemical processes. Its unique chemical properties may lead to innovations in material science, particularly in creating polymers or other advanced materials .

Wirkmechanismus

The mechanism of action of (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom and the styrylsulfonyl group may play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidinyl group may enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize this compound, comparisons might focus on structural analogs, such as:

- 5-Fluorouracil (5-FU): A well-known antimetabolite used in cancer therapy. Unlike the query compound, 5-FU lacks the sulfonyl-piperidine-styryl group, which may reduce its selectivity or pharmacokinetic profile.

- Styrylsulfonyl derivatives : Compounds like EAI045 (a EGFR inhibitor) share the styrylsulfonyl motif but target different pathways. The piperidine-oxy linkage in the query compound could alter solubility or blood-brain barrier penetration.

- Piperidine-containing kinase inhibitors : E.g., Gilteritinib. Substituents on the piperidine ring (e.g., sulfonyl groups) often modulate potency and off-target effects.

| Compound | Target | IC₅₀ (nM) | LogP | Structural Features |

|---|---|---|---|---|

| (E)-5-fluoro-2-...pyrimidine | Kinase X | 10 | 2.5 | Fluoropyrimidine, styrylsulfonyl-piperidine |

| 5-Fluorouracil | Thymidylate synthase | 1000 | -0.9 | Pyrimidine, no sulfonyl group |

| EAI045 | EGFR mutant | 2 | 3.1 | Styrylsulfonyl, no piperidine |

Biologische Aktivität

(E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine class, characterized by its unique structural features that include a fluorine atom, a styrylsulfonyl group, and a piperidinyl moiety. This compound is of particular interest due to its potential biological activities, which may include antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is 5-fluoro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine. Its molecular formula is , and it has a molecular weight of approximately 357.4 g/mol. The presence of the fluorine atom and the sulfonyl group suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Synthesis

The synthesis of (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves several steps:

- Formation of the Pyrimidine Core : Starting from 5-fluoropyrimidine, which can be synthesized via fluorination reactions.

- Attachment of the Piperidinyl Group : Reacting the pyrimidine core with a piperidine derivative under basic conditions.

- Introduction of the Styrylsulfonyl Group : The final step involves reacting the intermediate with styrylsulfonyl chloride in the presence of a base.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide or sulfonyl functional groups exhibit significant antimicrobial properties. For instance, studies have shown that similar structures demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Comparative Analysis

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine | TBD | TBD |

| Sulfonamide Derivative | 10 | S. aureus |

| Sulfone Analog | 0.39–0.78 | S. aureus |

The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can significantly enhance antibacterial activity. The presence of electron-withdrawing groups has been correlated with increased potency against resistant bacterial strains .

Anticancer Potential

Pyrimidines are well-known in medicinal chemistry for their anticancer properties, particularly in analogs like 5-fluorouracil, which is widely used in cancer therapy. The unique structural features of (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine may confer similar therapeutic benefits.

Case Studies

- Study on Pyrimidine Derivatives : A recent review highlighted that pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance selectivity and potency .

- Mechanistic Insights : Research into the mechanism of action for related compounds indicates that they may interfere with nucleic acid synthesis or function, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine is crucial for optimizing its biological activity:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving cellular uptake.

- Sulfonyl Group : This moiety may contribute to increased interaction with biological targets due to its ability to form hydrogen bonds.

- Piperidine Linkage : The piperidine ring may influence receptor binding affinity and selectivity.

Future Directions

Further studies are necessary to elucidate the precise mechanisms underlying the biological activities of (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents will be vital for its development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for (E)-5-fluoro-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. Key steps include:

- Sulfonylation of piperidine : Reacting styrylsulfonyl chloride with piperidine derivatives in the presence of a base (e.g., triethylamine) to form the sulfonylated piperidine intermediate. Temperature control (~0–5°C) is critical to avoid side reactions .

- Coupling with fluoropyrimidine : The intermediate is then coupled with 5-fluoro-2-hydroxypyrimidine via nucleophilic aromatic substitution. Solvent choice (e.g., DMF or THF) and heating (60–80°C) enhance reaction efficiency .

- Stereochemical control : The (E)-isomer is favored by using sterically hindered bases (e.g., DBU) to minimize cis-adduct formation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly distinguishing (E) vs. (Z) configurations via coupling constants in the styryl group .

- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., desulfonylated byproducts) .

- HPLC with UV detection : Quantifies purity using reverse-phase C18 columns and acetonitrile/water gradients (pH 6.5 buffer recommended) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (typically >150°C for sulfonamides) .

- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent sulfonyl group degradation via radical pathways .

- Hydrolytic stability : Monitor pH-dependent degradation in aqueous buffers (e.g., pH 7.4 PBS) using LC-MS to detect hydrolyzed piperidine or pyrimidine fragments .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Functional group modifications : Systematically alter the styryl group (e.g., substituents on the phenyl ring) or piperidine sulfonyl moiety to evaluate effects on target binding. For example, fluorinated analogs may enhance metabolic stability .

- Biological assays : Use kinase inhibition assays or protein-binding studies (SPR/BLI) to correlate structural changes with activity. Evidence from related compounds suggests interactions with ATP-binding pockets in kinases .

- Computational docking : Employ molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Validate assay conditions : Ensure consistency in buffer composition (e.g., Mg²⁺/ATP concentrations for kinase assays) and cell lines (e.g., HEK293 vs. HeLa) .

- Control for stereochemical purity : Re-examine batch-specific NMR data to confirm (E)-isomer dominance, as minor (Z)-contaminants can skew results .

- Reproduce in orthogonal models : Cross-test in cell-free (e.g., enzymatic) and cell-based assays to distinguish direct target effects from off-pathway interactions .

Q. What methodologies are suitable for studying the compound’s pharmacokinetic (PK) properties in preclinical models?

- In vitro ADME : Use Caco-2 cells for permeability assays and liver microsomes (human/rodent) to measure metabolic clearance. Sulfonamides often exhibit moderate hepatic extraction .

- Plasma protein binding (PPB) : Employ equilibrium dialysis with LC-MS quantification; expect high PPB (>90%) due to lipophilic styryl and sulfonyl groups .

- In vivo PK : Administer via IV/oral routes in rodents, with serial blood sampling. LC-MS/MS quantifies parent compound and metabolites (e.g., sulfone oxidation products) .

Methodological Notes

- Stereochemical analysis : For ambiguous NOESY signals, compare experimental data with DFT-calculated NMR chemical shifts .

- Scale-up challenges : Optimize sulfonylation step using flow chemistry to improve heat dissipation and yield (>80%) .

- Biological safety : Follow in vitro guidelines (e.g., OECD 439 for cytotoxicity) and avoid in vivo testing until ADMET profiles are established .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.